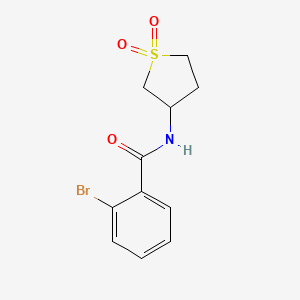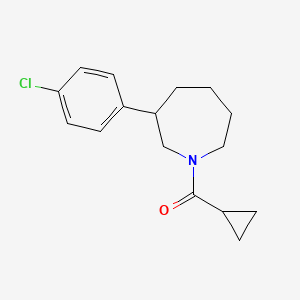
(3-(4-Chlorophenyl)azepan-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Chlorophenyl)azepan-1-yl)(cyclopropyl)methanone, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It has gained significant attention in the scientific community due to its potential therapeutic value in treating various neurological disorders.
Aplicaciones Científicas De Investigación
Luminescence Applications
One notable application of related compounds to (3-(4-Chlorophenyl)azepan-1-yl)(cyclopropyl)methanone is in the field of luminescence. A study by Wen et al. (2021) on a similar molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ), highlighted its use in demonstrating near ultraviolet delayed fluorescence and dual emission of yellow room-temperature phosphorescence. This suggests potential applications in optical materials and sensing technologies (Wen et al., 2021).
Anticancer and Antituberculosis Activities
A related compound, 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, has been studied for its potential anticancer and antituberculosis properties. Mallikarjuna et al. (2014) synthesized derivatives of this compound and found some of them to exhibit significant in vitro anticancer and antituberculosis activities, which could be a breakthrough in the treatment of these diseases (Mallikarjuna et al., 2014).
Antimicrobial Agents
Compounds related to this compound have shown promise as antimicrobial agents. For instance, Dwivedi et al. (2005) reported on the synthesis of aryloxyphenyl cyclopropyl methanones, which displayed significant in vitro anti-tubercular activities (Dwivedi et al., 2005).
Antiviral Activity
Another area of application is in antiviral research. Demchenko et al. (2019) synthesized derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid and found one derivative to show high antiviral activity against the Flu A H1N1 virus (Demchenko et al., 2019).
Spectroscopic and Chemical Analysis
Arasu et al. (2019) investigated the characteristics of a similar compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory and various spectroscopic techniques, which could be instrumental in understanding the molecular structure and properties of such compounds (Arasu et al., 2019).
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-15-8-6-12(7-9-15)14-3-1-2-10-18(11-14)16(19)13-4-5-13/h6-9,13-14H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJNOHDSTHAFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)
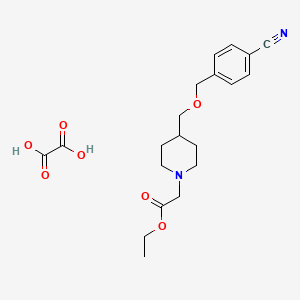

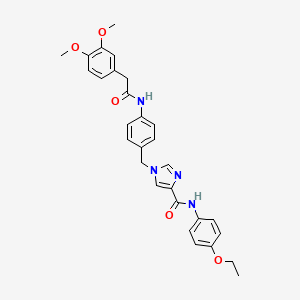
![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)
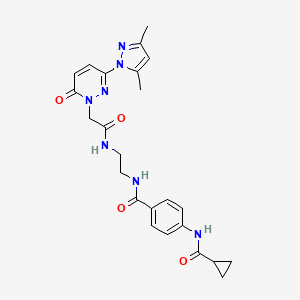
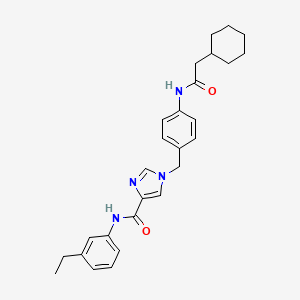
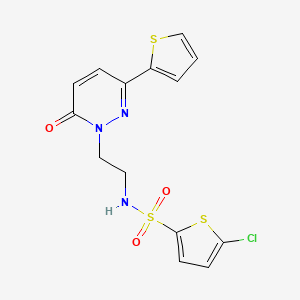
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
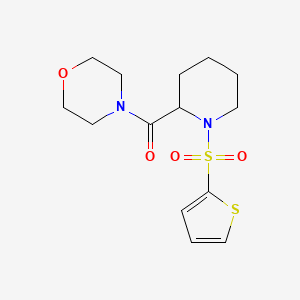
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2744613.png)
![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)
